3-Bromo-4-fluorobenzoyl fluoride

Vue d'ensemble

Description

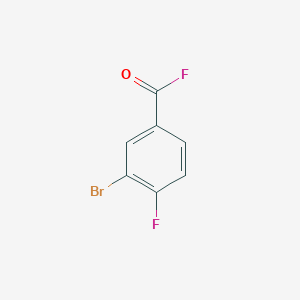

3-Bromo-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorobenzoyl fluoride typically involves the halogenation of 4-fluorobenzoyl fluoride. One common method includes the bromination of 4-fluorobenzoyl fluoride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azodiisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Reduction to Benzyl Alcohol Derivatives

3-Bromo-4-fluorobenzoyl fluoride undergoes reduction with complex hydrides to yield benzyl alcohol intermediates. For example:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C .

-

Product : 3-Bromo-4-fluorobenzyl alcohol.

-

Mechanism : The carbonyl group is reduced to a hydroxyl group, retaining the bromine and fluorine substituents.

Oxidation to Benzaldehyde Derivatives

The benzyl alcohol intermediate can be oxidized to 3-bromo-4-fluorobenzaldehyde, a key precursor for pyrethroid insecticides:

-

Reagents/Conditions : Manganese dioxide (MnO₂) in dichloromethane under reflux .

-

Product : 3-Bromo-4-fluorobenzaldehyde.

-

Application : This aldehyde is further functionalized with phenoxy groups to synthesize 4-fluoro-3-phenoxybenzaldehyde, a critical intermediate in pyrethroid production .

Nucleophilic Aromatic Substitution

The bromine atom participates in nucleophilic substitution reactions, particularly with phenolates:

Saponification to Benzoic Acid Derivatives

This compound is hydrolyzed under alkaline conditions to form 4-fluoro-3-bromo-benzoic acid:

-

Reagents/Conditions : Aqueous sodium hydroxide (NaOH) at 80–100°C .

-

Product : 4-Fluoro-3-bromo-benzoic acid.

-

Significance : This acid is a precursor for synthesizing phenoxybenzoic acids used in insecticides .

Coupling Reactions

The compound participates in Ullmann-type coupling reactions to form biaryl structures:

-

Reagents/Conditions : Aryl iodides, palladium catalysts (e.g., Pd(PPh₃)₄), and potassium carbonate in dimethylformamide (DMF) at 110°C .

-

Product : 4-Fluoro-3-(aryl)-benzoyl fluoride derivatives.

-

Scope : These reactions enable the introduction of diverse aryl groups for agrochemical applications .

Bromination and Halogen Exchange

While not a direct reaction of the compound, its synthesis involves bromination of 4-fluorobenzoyl fluoride:

-

Reagents/Conditions : Elemental bromine (Br₂) with iron(III) chloride (FeCl₃) at 70–75°C .

-

Product : this compound (mixed with 3-bromo-4-fluorobenzoyl bromide).

-

Purification : Distillation under reduced pressure (15 mbar) isolates the desired product .

Key Data Table: Reaction Conditions and Outcomes

Critical Analysis of Reactivity

-

Electrophilic Character : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.

-

Steric Effects : The meta-bromine and para-fluorine substituents direct incoming nucleophiles to specific positions, minimizing isomer formation .

-

Thermal Stability : Reactions above 150°C may lead to decomposition, necessitating precise temperature control during coupling or substitution .

This compound’s versatility in nucleophilic substitution, reduction, and coupling underscores its importance in industrial organic synthesis, particularly for agrochemicals.

Applications De Recherche Scientifique

Properties

3-Bromo-4-fluorobenzoyl fluoride is characterized by the following properties:

- Molecular Formula : C7H4BrF O

- Molecular Weight : 227.06 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents such as dichloromethane and acetonitrile.

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in developing antiviral and anticancer drugs. For instance, studies have shown that compounds derived from this compound exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic therapies .

Agrochemicals

This compound is utilized as a building block in the synthesis of agrochemicals, including herbicides and insecticides. The bromine and fluorine substituents enhance the biological activity and selectivity of these compounds, making them effective in pest control applications .

Dyes and Pigments

This compound is employed in the production of various dyes, particularly azo dyes and anthraquinone dyes. Its chemical structure allows for modifications that lead to vibrant colors and improved stability in dye formulations .

Specialty Chemicals

In industrial applications, it is used to produce specialty chemicals that require specific properties such as increased reactivity or enhanced solubility. This versatility makes it valuable in materials science and chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents using this compound as a starting material. The synthesized compounds showed promising activity against various cancer cell lines, indicating that modifications to the benzoyl group can significantly influence biological activity.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-fluorobenzoyl fluoride in chemical reactions involves the activation of the benzoyl fluoride moiety through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, with palladium-catalyzed processes being a common pathway in coupling reactions .

Comparaison Avec Des Composés Similaires

3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.

4-Fluorobenzoyl Fluoride: Lacks the bromine substituent, resulting in different reactivity and applications.

3-Bromo-4-chlorobenzoyl Fluoride: Substituted with chlorine instead of fluorine, leading to variations in chemical behavior and uses.

Uniqueness: 3-Bromo-4-fluorobenzoyl fluoride is unique due to the combined effects of bromine and fluorine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products distinguishes it from other similar compounds .

Activité Biologique

3-Bromo-4-fluorobenzoyl fluoride is a compound of interest due to its potential biological activities. This article explores its biological effects, synthesis, and applications based on diverse sources and research findings.

This compound has the molecular formula C7H3BrF O and is characterized by the presence of bromine and fluorine substituents on the benzoyl group. These halogen atoms can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves reactions with various reagents under controlled conditions. For instance, it can be synthesized by reacting 4-fluorobenzoyl fluoride with bromine in the presence of iron(III) chloride as a catalyst at elevated temperatures .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. For example, compounds containing similar structural motifs have shown effectiveness against various bacterial strains. The presence of halogen atoms enhances lipophilicity and membrane permeability, contributing to their antimicrobial efficacy.

Enzyme Inhibition

Studies have demonstrated that 3-bromo-4-fluorobenzoyl derivatives can act as inhibitors for specific enzymes, including cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and the inhibition can lead to altered pharmacokinetics of co-administered drugs . The structure-activity relationship (SAR) studies suggest that the fluorine atom's position significantly impacts inhibitory potency .

Study on Mitochondrial Function

A notable study evaluated the impact of triazole derivatives, including those related to this compound, on mitochondrial permeability transition pore (mPTP) opening. The results indicated that certain derivatives could effectively block mPTP opening, thereby protecting mitochondrial function under stress conditions. The most active compounds showed a significant reduction in the green/red ratio in JC-1 assays, indicating improved mitochondrial health .

Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro assays revealed low cytotoxicity levels in human cell lines, suggesting a favorable safety margin for further development in therapeutic applications .

Research Findings Summary

| Property | Details |

|---|---|

| Molecular Formula | C7H3BrF O |

| Synthesis Method | Reaction with bromine in presence of iron(III) chloride |

| Antimicrobial Activity | Effective against various bacterial strains |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Mitochondrial Function | Blocks mPTP opening, protects mitochondrial health |

| Toxicity | Low cytotoxicity in human cell lines |

Propriétés

IUPAC Name |

3-bromo-4-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOKJVVAYNKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513055 | |

| Record name | 3-Bromo-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-65-3 | |

| Record name | 3-Bromo-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.